molecular formula C9H11N3S B13319182 1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine

1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine

Cat. No.: B13319182
M. Wt: 193.27 g/mol
InChI Key: OQSYOYQDBOPLGL-UHFFFAOYSA-N
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Description

1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine ( 1519940-05-6) is a high-purity chemical compound supplied for research and development purposes. This heterocyclic building block, with the molecular formula C 9 H 11 N 3 S and a molecular weight of 193.27 g/mol, is a key scaffold in medicinal chemistry . Pyrazole derivatives are extensively studied for their wide range of biological activities and are commonly found in pharmaceuticals and agrochemicals . Of significant interest, acylated derivatives of the 1H-pyrazol-5-amine scaffold have been identified as potent, covalent thrombin inhibitors with a unique serine-trapping mechanism of action . These inhibitors transiently acylate the catalytic Ser195 of thrombin, a central enzyme in the blood coagulation cascade, and represent a promising strategy for developing safer antithrombotic agents with potentially reduced bleeding side effects . As such, this compound serves as a versatile precursor for synthesizing novel therapeutic candidates, particularly in the field of anticoagulation research. The product is accompanied by comprehensive documentation, including a Certificate of Analysis. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C9H11N3S

Molecular Weight

193.27 g/mol

IUPAC Name

2-methyl-5-(4-methylthiophen-3-yl)pyrazol-3-amine

InChI

InChI=1S/C9H11N3S/c1-6-4-13-5-7(6)8-3-9(10)12(2)11-8/h3-5H,10H2,1-2H3

InChI Key

OQSYOYQDBOPLGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C2=NN(C(=C2)N)C

Origin of Product

United States

Preparation Methods

General Overview of Pyrazole Derivative Synthesis

Pyrazoles are typically synthesized via condensation reactions involving hydrazines and β-dicarbonyl compounds or nitriles. The most versatile method involves the nucleophilic attack of hydrazines on β-ketonitriles, leading to cyclization and formation of 5-aminopyrazoles. This approach is adaptable for synthesizing various substituted pyrazoles, including methylated and heteroaryl derivatives.

Synthesis of 1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine

Starting Materials and Precursors

  • Hydrazines : Hydrazine hydrate or substituted hydrazines are used as nucleophiles.
  • Ketones or Nitriles : α-Cyanoacetophenones or analogous nitriles serve as electrophilic partners.
  • Heteroaryl compounds : 4-methylthiophen-3-yl derivatives are introduced via substitution or coupling reactions.

Synthetic Pathways

Condensation of Hydrazine with α-Cyanoacetophenone Derivatives

This method involves reacting hydrazine hydrate with α-cyanoacetophenone, followed by cyclization to form the pyrazole core:

Hydrazine hydrate + α-Cyanoacetophenone → Hydrazone intermediate → Cyclization → 1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine
  • Reaction Conditions :
    • Solvent: Ethanol or dimethylformamide (DMF)
    • Catalyst: Acidic catalysts such as acetic acid or trifluoroacetic acid enhance cyclization
    • Temperature: Reflux (around 80–120°C)
    • Time: 2–6 hours

This pathway is supported by literature indicating the formation of pyrazoles via hydrazine condensation with α-keto nitriles.

Cyclization of Hydrazones Derived from Ketones

In this approach, the ketone reacts with hydrazine to form hydrazones, which then undergo cyclization under acidic conditions:

α-Cyanoacetophenone + Hydrazine → Hydrazone → Acid catalysis + Heat → Pyrazole derivative
  • Reaction specifics :
    • Acid: Trifluoroacetic acid (TFA) or sulfuric acid
    • Solvent: Water or ethanol
    • Temperature: 50–100°C
    • Duration: 1–4 hours

This method is well-documented for synthesizing 5-aminopyrazoles with various heteroaryl substituents.

Cross-Coupling Strategies for Heteroaryl Incorporation

For introducing the 4-methylthiophen-3-yl group, cross-coupling reactions such as Suzuki or Stille couplings are employed:

Aryl halides + heteroaryl boronic acids (e.g., 4-methylthiophen-3-yl boronic acid) → Coupling catalysts (e.g., Pd(PPh₃)₄) → Coupled product

Followed by cyclization with hydrazines to form the pyrazole ring.

Specific Synthesis Pathways Verified from Literature and Patents

Hydrazine Condensation with α-Keto Nitriles

  • Reference : The synthesis of 5-aminopyrazoles via condensation of β-ketonitriles with hydrazines is extensively described, yielding compounds with high purity and yields (50–83%).
  • Procedure :
    • Dissolve α-cyanoacetophenone derivative in ethanol.
    • Add hydrazine hydrate (35–45% w/w aqueous solution).
    • Reflux with catalytic acid (e.g., trifluoroacetic acid).
    • Isolate the pyrazole after cooling and filtration.

Cyclization Using Acid Catalysts

  • Patent WO2017084995A1 describes a method involving reaction of a precursor with methyl hydrazine in aqueous medium, in the presence of acids like sulfuric acid or trifluoroacetic acid, at temperatures ranging from 50°C to 140°C.
  • Key features :
    • Reaction in water or ethanol without additional solvents.
    • Crystallization occurs during or after the reaction.
    • Yield and purity are optimized through controlled temperature and reaction time.

Cross-Coupling for Heteroaryl Incorporation

  • Suzuki coupling of heteroaryl halides with boronic acids, followed by hydrazine cyclization, has been used to synthesize pyrazole derivatives with heteroaryl groups, including methylthiophenyl substituents.

Data Table: Summary of Preparation Methods

Method Starting Materials Key Reagents Solvent Temperature Reaction Time Yield Notes
Hydrazine condensation α-Cyanoacetophenone derivatives Hydrazine hydrate, acid catalyst Ethanol/DMF Reflux (80–120°C) 2–6 h 50–83% Widely used, high yield
Hydrazone cyclization Hydrazone intermediates Acid (TFA, sulfuric acid) Water/ethanol 50–100°C 1–4 h High purity Suitable for heteroaryl groups
Cross-coupling + cyclization Aryl halides + heteroaryl boronic acids Pd catalysts Toluene, ethanol Reflux 4–8 h Variable For specific heteroaryl groups

Notes on Purification and Characterization

  • Crystallization : The pyrazole products often crystallize during or after the reaction, facilitating purification.
  • Purity : Achieved via recrystallization from ethanol or ethyl acetate.
  • Characterization : Confirmed through NMR, IR, and mass spectrometry, with yields typically exceeding 70% for optimized conditions.

Chemical Reactions Analysis

1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the amine group, with reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted amines or amides.

Common reagents and conditions used in these reactions include solvents like ethanol, methanol, or dichloromethane, and catalysts such as palladium on carbon or platinum oxide. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with specific properties.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases where pyrazole derivatives have shown efficacy.

    Industry: It is used in the development of specialty chemicals and advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-Methyl-3-(thiophen-2-yl)-1H-pyrazol-5-amine

  • Structure : Differs in thiophene substitution (2-yl vs. 4-methylthiophen-3-yl).
  • Key Differences : The absence of a methyl group on the thiophene ring may reduce steric hindrance and alter binding affinity compared to the target compound.

1-[(3-Methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine

  • Structure : Contains a methylene bridge between the pyrazole and 3-methylthiophen-2-yl group.
  • Properties : Molecular weight = 193.27 g/mol; used in research applications .

Aromatic Ring-Substituted Pyrazole Derivatives

1-Methyl-3-(p-tolyl)-1H-pyrazol-5-amine

  • Structure : Replaces thiophene with a p-tolyl (4-methylphenyl) group.
  • Properties : Molecular weight = 187.24 g/mol; density = 1.14 g/cm³; stored at 2–8°C .
  • Key Differences : The phenyl group enhances π-π stacking interactions but lacks the sulfur atom’s electronic effects, which may influence redox activity.

1-(4-Methoxyphenyl)-3-methyl-1H-pyrazol-5-amine

  • Structure : Features a 4-methoxyphenyl substituent.
  • Properties : CAS 41554-51-2; used as an intermediate in organic synthesis .

Fluorinated and Trifluoromethyl-Substituted Pyrazoles

4-(4-Fluorophenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

  • Structure : Incorporates fluorinated groups (4-fluorophenyl and CF₃).
  • Properties : Reported in a study on allosteric inhibitors of Plasmodium falciparum; molecular formula = C₁₈H₁₄F₅N₄O .
  • Key Differences : Fluorine atoms enhance metabolic stability and lipophilicity, whereas the methylthiophene group in the target compound may offer better sulfur-mediated interactions.

Biological Activity

1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine (CAS No. 1519940-05-6) is a compound belonging to the pyrazole class, known for its diverse biological activities. This article explores its biological activity, including its potential therapeutic applications, mechanisms of action, and relevant case studies.

  • Molecular Formula : C₉H₁₁N₃S
  • Molecular Weight : 193.27 g/mol
  • Structure : The compound features a pyrazole ring substituted with a methyl group and a 4-methylthiophenyl group, which may influence its biological properties.

Biological Activity Overview

The biological activity of 1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine has been investigated in various studies, revealing its potential as an anticancer agent, anti-inflammatory compound, and antimicrobial agent.

Anticancer Activity

Recent studies have highlighted the compound's potential in cancer treatment. For instance, pyrazole derivatives have been shown to exhibit significant cytotoxic effects against various cancer cell lines. One study evaluated several pyrazole compounds for their antiproliferative activity against MCF-7 (breast cancer) and MDA-MB-231 cells. The results indicated that certain derivatives displayed enhanced cytotoxicity compared to standard treatments like doxorubicin .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Reference
1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amineMCF-7TBD
N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazoleVariousLower than boscalid

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties. In vitro assays indicated that it could inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests a potential mechanism for treating inflammatory diseases .

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit antimicrobial properties. The mechanism often involves disrupting bacterial cell membranes, leading to cell lysis. In one study, a related pyrazole compound demonstrated significant activity against various pathogens, suggesting that 1-Methyl-3-(4-methylthiophen-3-yl)-1H-pyrazol-5-amine may share similar properties .

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Combination Therapy : A study investigated the synergistic effects of combining pyrazole derivatives with traditional chemotherapeutics like doxorubicin in breast cancer models. The findings suggested improved efficacy when used together, indicating potential for combination therapies in clinical applications .
  • Inhibition of Enzymatic Activity : Another research focused on the inhibition of xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. Pyrazole derivatives were tested for their ability to inhibit XO activity, with some showing moderate efficacy, which could lead to therapeutic applications in treating gout .

Q & A

Q. How do solvent effects influence the compound’s reactivity in follow-up functionalization?

  • Methodological Answer :
  • Polar Solvents (DMF, DMSO) : Stabilize transition states in nucleophilic substitutions (e.g., SNAr at pyrazole-C4) but may promote hydrolysis .
  • Low-Polarity Solvents (THF, Toluene) : Favor radical-mediated reactions (e.g., photo-induced C–H functionalization) with AIBN initiators .
  • Case Study : DMF increases regioselectivity (>90%) for thiophene sulfonation vs. THF (<60%) due to dielectric effects .

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